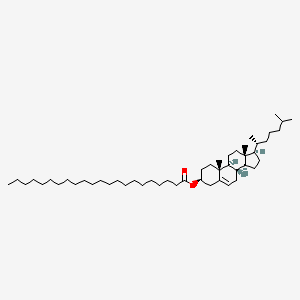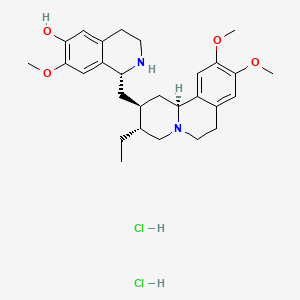
テロトリスタット
概要
説明
It is primarily used to decrease the production of serotonin in the gastrointestinal tract without affecting serotonin production in the central nervous system . Telotristat ethyl is a prodrug, which means it is converted into its active form, telotristat, in the body . It is marketed under the brand name Xermelo and is used in combination with somatostatin analog therapy for the treatment of carcinoid syndrome diarrhea .
作用機序
Telotristat ethyl exerts its effects by inhibiting tryptophan hydroxylase-1 (TPH-1), the rate-limiting enzyme in the synthesis of serotonin . By binding to the active site of TPH-1, telotristat ethyl prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the production of serotonin . This reduction in serotonin levels alleviates the symptoms of carcinoid syndrome diarrhea and other serotonin-mediated conditions .
実験室実験の利点と制限
The advantages of using telotristat in lab experiments are that it is a specific inhibitor of tryptophan hydroxylase and has been extensively studied in preclinical and clinical trials. Moreover, telotristat has been shown to be well-tolerated in humans, making it a safe option for lab experiments. The limitations of using telotristat in lab experiments are that it is a small molecule inhibitor and may not be effective in all cases of carcinoid syndrome.
将来の方向性
There are several future directions for telotristat research. One direction is to investigate the use of telotristat in combination with other therapies for the treatment of carcinoid syndrome. Another direction is to investigate the use of telotristat in other conditions associated with serotonin overproduction, such as irritable bowel syndrome and migraine. Moreover, further studies are needed to investigate the long-term safety and efficacy of telotristat in patients with carcinoid syndrome.
Conclusion
In conclusion, telotristat is a small molecule inhibitor used in the treatment of carcinoid syndrome. It works by inhibiting the enzyme responsible for serotonin synthesis, reducing the symptoms of carcinoid syndrome. Telotristat has been extensively studied in preclinical and clinical trials and has been shown to be well-tolerated in humans. Moreover, there are several future directions for telotristat research, including investigating its use in combination with other therapies and in other conditions associated with serotonin overproduction.
科学的研究の応用
Telotristat ethyl has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the inhibition of tryptophan hydroxylase and the synthesis of serotonin . In biology, it is used to investigate the role of serotonin in various physiological processes and diseases . In medicine, telotristat ethyl is used to treat carcinoid syndrome diarrhea, a condition caused by the overproduction of serotonin by neuroendocrine tumors . It has also been studied for its potential to prevent carcinoid heart disease and other serotonin-mediated complications .
Safety and Hazards
Common adverse effects noted in clinical trials include nausea, headache, elevated liver enzymes, depression, accumulation of fluid causing swelling (peripheral edema), flatulence, decreased appetite, and fever. Constipation is also common, and may be serious or life-threatening (especially in overdose) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of telotristat ethyl involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The final step involves the esterification of the carboxylic acid group to form the ethyl ester, which is the prodrug form .
Industrial Production Methods: Industrial production of telotristat ethyl follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product . The process is designed to be cost-effective and scalable to meet the demands of the pharmaceutical market.
化学反応の分析
Types of Reactions: Telotristat ethyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction . The hydrolysis of the ethyl ester group converts telotristat ethyl into its active form, telotristat . Oxidation and reduction reactions can modify the functional groups on the molecule, affecting its activity and stability .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of telotristat ethyl include acids and bases for hydrolysis and esterification, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Major Products Formed: The major product formed from the hydrolysis of telotristat ethyl is telotristat, the active form of the drug . Other products formed from oxidation and reduction reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the molecule .
類似化合物との比較
Similar Compounds: Similar compounds to telotristat ethyl include other tryptophan hydroxylase inhibitors and serotonin synthesis inhibitors . Examples include p-chlorophenylalanine and 5-hydroxytryptophan .
Uniqueness: Telotristat ethyl is unique in its ability to selectively inhibit TPH-1 without affecting TPH-2, the enzyme responsible for serotonin synthesis in the central nervous system . This selectivity allows telotristat ethyl to reduce serotonin levels in the gastrointestinal tract without causing central nervous system side effects . Additionally, telotristat ethyl is the first oral agent approved for the treatment of carcinoid syndrome diarrhea, making it a valuable addition to the therapeutic options for this condition .
特性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145805 | |
| Record name | Telotristat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033805-28-5 | |
| Record name | Telotristat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telotristat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telotristat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELOTRISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Telotristat ethyl is an oral prodrug that is rapidly converted to its active metabolite, telotristat. Telotristat functions as an inhibitor of tryptophan hydroxylase (TPH), specifically the isoform TPH1, which is the rate-limiting enzyme in the biosynthesis of serotonin [, , , ].
A: By inhibiting TPH1, telotristat effectively reduces the peripheral production of serotonin. This effect is particularly pronounced in the intestines, where TPH1 is highly expressed in enterochromaffin cells [, , ].
A: The primary downstream effect of reduced serotonin is a decrease in intestinal motility, which is the basis for telotristat's therapeutic benefit in treating carcinoid syndrome diarrhea [, , ]. Additionally, reduced serotonin levels have been shown to have potential antitumor effects and may enhance the efficacy of immune checkpoint blockade therapy in preclinical models [, ].
ANone: Unfortunately, the provided scientific articles do not contain information on the molecular formula, weight, or spectroscopic data for telotristat ethyl.
ANone: The provided research articles do not provide information regarding the material compatibility or stability of telotristat ethyl under various conditions.
ANone: Telotristat ethyl itself is not a catalyst. Its active metabolite, telotristat, functions as an enzyme inhibitor.
ANone: The provided scientific research papers do not provide detailed information on the computational chemistry, modeling, simulations, calculations, or QSAR models related to telotristat.
ANone: The provided research papers do not delve into the specific SAR studies of telotristat ethyl.
ANone: While the research papers confirm that telotristat ethyl is an oral prodrug, they do not provide specific details on its stability under various conditions or formulation strategies employed to improve its stability, solubility, or bioavailability.
ANone: The provided research papers focus on the scientific and clinical aspects of telotristat ethyl and do not discuss SHE (Safety, Health, and Environment) regulations.
A: Telotristat is specifically designed not to cross the blood-brain barrier, limiting its effects to the periphery and reducing the risk of central nervous system side effects [, ].
A: Telotristat's rapid absorption and conversion to its active metabolite, coupled with its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker for serotonin, are key factors contributing to its efficacy in alleviating carcinoid syndrome diarrhea [, , , ].
A: Researchers have utilized both 2D and 3D cell culture models, including human pancreatic NET cell lines BON-1/QGP-1, to investigate the impact of telotristat on serotonin production, cell proliferation, and the expression of relevant receptors [, ].
A: In vitro studies have consistently shown that telotristat effectively reduces serotonin production in a dose-dependent manner without affecting NET cell proliferation [, ].
A: While the research papers mention the use of mouse models to study serotonin-secreting neuroendocrine neoplasms, the provided excerpts lack detailed information about the specific in vivo models used to evaluate telotristat's efficacy in treating carcinoid syndrome [, ].
A: Several phase II and III clinical trials, including TELESTAR, TELECAST, and TELEPATH, have demonstrated that telotristat ethyl, administered at doses of 250 mg or 500 mg three times daily, effectively reduces bowel movement frequency and urinary 5-HIAA levels in patients with carcinoid syndrome, particularly in those with inadequate symptom control with somatostatin analogs [, , , , , , , ].
A: While telotristat's primary indication is for symptom control in carcinoid syndrome, one retrospective study (TELEACE) suggested potential tumor size reductions in patients receiving telotristat ethyl in real-world clinical practice []. Further research is necessary to confirm these findings and fully understand telotristat's impact on tumor growth.
ANone: The provided research papers do not offer information about specific resistance mechanisms to telotristat ethyl or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research papers mention adverse events observed in clinical trials, including gastrointestinal symptoms, liver function test abnormalities, and potential mood disturbances, they do not provide a comprehensive overview of telotristat ethyl's toxicology and safety profile [, , ].
ANone: The provided research papers focus on the use of oral telotristat ethyl and do not explore alternative drug delivery strategies or targeting approaches.
A: Urinary 5-HIAA levels are routinely monitored as a biomarker of serotonin production and treatment response to telotristat ethyl. Reductions in u5-HIAA levels generally correlate with improvements in carcinoid syndrome symptoms, particularly diarrhea [, , ].
A: Yes, research is ongoing to identify additional biomarkers that could potentially predict telotristat ethyl efficacy or aid in monitoring treatment response. For instance, some studies have explored the potential of serum N-terminal pro B-type natriuretic peptide (NT-proBNP) levels as a biomarker for carcinoid heart disease, a serious complication of carcinoid syndrome, and its potential modulation by telotristat []. Additionally, neutrophil-eosinophil ratio (NER) and chromogranin A (CGA) are being investigated as potential biomarkers to assess disease patterns and response to telotristat in combination with peptide receptor radionuclide therapy (PRRT) [].
ANone: The research papers mention the measurement of urinary 5-HIAA and serotonin levels but do not provide specific details about the analytical methods and techniques used to characterize, quantify, and monitor telotristat ethyl.
ANone: The provided research papers do not discuss the environmental impact or degradation of telotristat ethyl.
ANone: The research papers do not provide details on the dissolution rate or solubility of telotristat ethyl in various media.
ANone: The research papers do not discuss the validation of analytical methods used in the studies.
ANone: The provided research papers do not contain information on quality control and assurance measures for telotristat ethyl.
ANone: The provided research papers do not discuss the immunogenicity of telotristat ethyl or its potential to induce immunological responses.
ANone: The research papers do not provide information on interactions between telotristat ethyl and drug transporters.
ANone: The research papers do not discuss the potential of telotristat ethyl to induce or inhibit drug-metabolizing enzymes.
ANone: The research papers do not provide information about the biocompatibility or biodegradability of telotristat ethyl.
A: Research is ongoing to explore additional therapeutic options for carcinoid syndrome diarrhea. Some potential avenues include novel SSAs with different receptor affinities, such as pasireotide, peptide receptor radionuclide therapy (PRRT), and targeted therapies aimed at inhibiting specific molecular pathways involved in tumor growth and hormone secretion [, , ].
ANone: The research papers do not provide information about recycling or waste management strategies related to telotristat ethyl.
ANone: The provided research papers do not specifically discuss the research infrastructure and resources used in the studies.
A: The understanding of serotonin's critical role in the pathogenesis of carcinoid syndrome diarrhea, coupled with the limitations of existing therapies, such as SSAs, spurred the search for novel agents that could effectively target serotonin synthesis. Telotristat ethyl emerged from these efforts as a potent and selective TPH1 inhibitor, paving the way for its development and eventual approval for the treatment of carcinoid syndrome diarrhea [, , ].
A: The research papers highlight the importance of cross-disciplinary collaboration, particularly between oncology and endocrinology, in advancing the understanding and treatment of carcinoid syndrome [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)



![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)





![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
